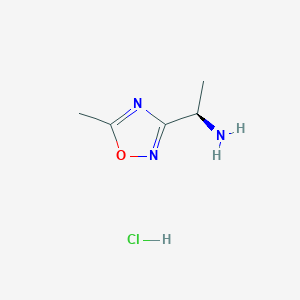

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride

Descripción general

Descripción

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine group. Common synthetic routes may include:

Cyclization Reactions: Starting from appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

Amine Introduction: The ethanamine group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Amine Group Reactivity

The protonated amine in the hydrochloride salt participates in reactions requiring nucleophilic nitrogen, often after deprotonation. Key reactions include:

Acylation Reactions

Schiff Base Formation

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Benzaldehyde, NaHCO<sub>3</sub>, EtOH | Imine derivative | 62% | Reversible reaction; pH-sensitive |

Alkylation

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Alkylated product | 70% | Side reactions observed with excess alkylating agent |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits electrophilic substitution at the 5-methyl position and nucleophilic ring-opening under specific conditions:

Electrophilic Substitution

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro-substituted oxadiazole | 45% | Limited regioselectivity due to ring electron deficiency |

Nucleophilic Ring-Opening

Salt-Specific Reactions

The hydrochloride counterion influences solubility and reactivity:

Ion Exchange

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| AgNO<sub>3</sub>, H<sub>2</sub>O | Nitrate salt | 95% | Precipitates AgCl; used for purification |

Catalytic Coupling Reactions

Used in synthesizing bioactive molecules, particularly P2X3 receptor antagonists:

Suzuki-Miyaura Coupling

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Biaryl derivatives | 68% | Requires inert atmosphere |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas (TGA data) .

-

pH Sensitivity : Oxadiazole ring hydrolyzes in strong acids (pH < 2) or bases (pH > 12) to form carboxylic acid derivatives .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its suitability for therapeutic use.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparación Con Compuestos Similares

Similar Compounds

- (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanol

- (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)propylamine

- (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)butanamine

Uniqueness

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature may confer distinct chemical and biological properties compared to other oxadiazole derivatives.

Actividad Biológica

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride is a chemical compound notable for its diverse biological activities and potential therapeutic applications. The compound features a unique structure combining an ethanamine backbone with a 5-methyl-1,2,4-oxadiazole moiety, which is often associated with various pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 1150339-59-5 |

The oxadiazole ring contributes to its reactivity and biological interactions, making it a candidate for drug development.

The primary mechanism of action involves the activation of the trace amine-associated receptor 1 (TAAR1) . This receptor plays a crucial role in neurotransmitter modulation and is implicated in various neurological processes.

Biochemical Pathways

Upon activation by this compound, TAAR1 triggers intracellular signaling cascades that can influence neurotransmitter release, particularly dopamine and serotonin. This modulation has potential implications for mood regulation and cognitive function.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| MEL-8 | 2.41 | Cell cycle arrest at G0-G1 phase |

The compound's cytotoxicity appears to be dose-dependent, highlighting its potential as an anticancer agent.

Antimicrobial Properties

Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains and exhibit anti-inflammatory effects across various models. These findings suggest a broader application in treating infections and inflammatory conditions.

Interaction Studies

Interaction studies are vital for understanding how this compound interacts with biological targets. Key areas include:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters.

- Receptor Modulation : It can modulate signaling pathways through interactions with cellular receptors.

- Nucleic Acid Binding : Potential interactions with DNA/RNA could affect gene expression or replication processes.

Case Studies

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

Study on Anticancer Activity :

A study published in 2024 demonstrated that modifications to the oxadiazole ring could enhance the anticancer activity against breast adenocarcinoma cells. The research highlighted structure-activity relationships that could guide further drug development efforts.

Propiedades

IUPAC Name |

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)9-8-5;/h3H,6H2,1-2H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFQYNOIIKXUJM-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NO1)[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225462-38-3 | |

| Record name | 1,2,4-Oxadiazole-3-methanamine, α,5-dimethyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225462-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(5 methyl-1,2,4-oxadiazol-3-yl) ethanamine HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.